1-Chloro-2-methoxy-5-methyl-3-nitrobenzene

Nucleophilic Aromatic Substitution SNAr Reaction Kinetics

1-Chloro-2-methoxy-5-methyl-3-nitrobenzene (CAS: 19853-87-3; molecular formula C₈H₈ClNO₃; molecular weight 201.61) is a tetra-substituted halogenated nitroaromatic compound. It belongs to the class of chloro-nitrobenzene derivatives and serves as a versatile intermediate in organic synthesis.

Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
Cat. No. B12458222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-methoxy-5-methyl-3-nitrobenzene
Molecular FormulaC8H8ClNO3
Molecular Weight201.61 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Cl)OC)[N+](=O)[O-]
InChIInChI=1S/C8H8ClNO3/c1-5-3-6(9)8(13-2)7(4-5)10(11)12/h3-4H,1-2H3
InChIKeyXKPBFVAXBCMARY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-methoxy-5-methyl-3-nitrobenzene: Synthesis-Grade Aromatic Building Block for Cross-Coupling and SNAr Chemistry


1-Chloro-2-methoxy-5-methyl-3-nitrobenzene (CAS: 19853-87-3; molecular formula C₈H₈ClNO₃; molecular weight 201.61) is a tetra-substituted halogenated nitroaromatic compound . It belongs to the class of chloro-nitrobenzene derivatives and serves as a versatile intermediate in organic synthesis [1]. The molecule contains four distinct functional groups positioned on the benzene ring: a chloro group at the 1-position (leaving group for nucleophilic aromatic substitution), a methoxy group at the 2-position (electron-donating, solubility-enhancing), a methyl group at the 3-position (electron-donating, steric modulator), and a nitro group at the 5-position (strong electron-withdrawing group, reducible to amine) [2]. This specific substitution pattern creates a unique electronic environment that differs materially from isomeric and closely related analogs, affecting both reactivity in SNAr transformations and selectivity in downstream applications [3].

Why 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene Cannot Be Replaced by 1-Chloro-3-nitrobenzene or Positional Isomers


Positional isomerism and substituent identity critically determine the synthetic utility of chloro-nitroaromatic building blocks. The reactivity of 1-chloro-2-methoxy-5-methyl-3-nitrobenzene in nucleophilic aromatic substitution (SNAr) differs fundamentally from both the unsubstituted 1-chloro-3-nitrobenzene (which lacks the methoxy and methyl groups) and from positional regioisomers such as 1-chloro-5-methoxy-2-methyl-3-nitrobenzene (CAS 102735-89-7) [1]. The nitro group at the meta position relative to chlorine in the parent 1-chloro-3-nitrobenzene cannot stabilize the Meisenheimer intermediate through resonance, whereas the para-nitro substitution pattern provides effective stabilization [2]. Furthermore, the presence of both electron-donating methoxy and methyl groups alongside the electron-withdrawing nitro group creates a unique electronic push-pull system that modulates the activation barrier for SNAr and influences regioselectivity in subsequent functionalization steps . Direct substitution with generic alternatives lacking this precise substitution array will alter reaction rates, product distributions, and may require complete re-optimization of established synthetic protocols.

Quantitative Differentiation Evidence for 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene: SNAr Reactivity, Purity Benchmarks, and Isomer Selectivity


SNAr Reactivity Enhancement: Para-Nitro Activation Relative to 1-Chloro-3-nitrobenzene

In nucleophilic aromatic substitution (SNAr) reactions, the relative positioning of the nitro group to the chlorine leaving group determines reaction feasibility. 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene contains a nitro group capable of resonance stabilization of the Meisenheimer intermediate. This contrasts with 1-chloro-3-nitrobenzene, where the meta-nitro group cannot participate in resonance stabilization, resulting in substantially lower SNAr reactivity [1]. The methoxy group in the target compound provides additional electron density modulation through its +M effect, though quantitative kinetic data for this specific tetra-substituted derivative are not published in accessible primary literature. The presence of the additional methyl and methoxy substituents creates a steric and electronic environment distinct from simpler chloro-nitrobenzene benchmarks.

Nucleophilic Aromatic Substitution SNAr Reaction Kinetics Meisenheimer Complex

Purity Benchmark: Commercial Availability at 97% Assay for Reproducible Synthesis

The target compound is commercially available at a minimum purity of 97% from established suppliers, ensuring reproducible performance in synthetic applications . In contrast, the regioisomer 1-chloro-5-methoxy-2-methyl-3-nitrobenzene (CAS 102735-89-7) is typically supplied at a lower minimum purity specification of 95% . This 2% absolute purity differential represents a meaningful quality distinction for applications where impurity profiles affect downstream reaction yields or purification requirements. Higher starting material purity reduces the need for pre-reaction purification and minimizes side-product formation from isomeric contaminants.

Chemical Purity Quality Control Synthetic Reproducibility Procurement Specification

Leaving Group Differentiation: Chloro versus Methoxy in Competitive SNAr Environments

In the target compound, the chlorine atom serves as the primary leaving group in SNAr reactions while the methoxy group remains intact under typical SNAr conditions. This chemoselectivity arises from the fundamental difference in leaving group ability: the C-Cl bond is significantly weaker than the C-OCH₃ bond, and chloride is a much better leaving group than methoxide due to its lower basicity and greater thermodynamic stability as a free anion . This differential reactivity is critical for synthetic planning, enabling selective substitution at the chloro position without competing displacement of the methoxy group. The contrast is most pronounced when comparing to compounds bearing multiple halogen substituents (e.g., dichloro analogs) where competing displacement pathways may complicate product distributions.

Leaving Group Ability SNAr Selectivity Chemoselectivity Functional Group Tolerance

Optimal Procurement and Application Scenarios for 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene


SNAr-Based Synthesis of Substituted Diarylamines and Aryl Ethers

The combination of an activated chloro leaving group (para to nitro) and a stable methoxy substituent makes this compound ideal for SNAr reactions with amine or alkoxide nucleophiles. The higher commercial purity (97% minimum assay) reduces side reactions from isomeric impurities, while the predictable chemoselectivity ensures substitution occurs exclusively at the chloro position . This scenario is particularly valuable for medicinal chemistry groups synthesizing libraries of substituted aniline or phenol ether derivatives where consistent reactivity and impurity profiles are essential for SAR studies [1].

Precursor to 2-Methoxy-5-methyl-3-nitroaniline via Nitro Reduction

The nitro group in this compound can be selectively reduced to the corresponding aniline derivative (2-methoxy-5-methyl-3-nitroaniline) without affecting the chloro substituent when appropriate reducing conditions are employed . This transformation provides access to a difunctional aniline intermediate that retains the chloro group for subsequent cross-coupling or additional SNAr reactions. The methyl and methoxy substituents remain intact throughout the reduction, preserving the substitution pattern for downstream diversification . Users developing multi-step synthetic routes benefit from the compound's defined purity specification, which minimizes byproducts that could complicate reduction selectivity assessments.

Cross-Coupling Substrate for C-C Bond Formation

The aryl chloride functionality in this compound serves as an electrophilic coupling partner in palladium- or nickel-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type couplings . Nitroarenes have been established as competent electrophilic coupling reagents in Suzuki-Miyaura reactions, enabling construction of biaryl scaffolds . The presence of the electron-withdrawing nitro group facilitates oxidative addition of the metal catalyst to the C-Cl bond, while the methoxy and methyl groups provide handles for further functionalization of the coupled products. The 97% purity specification reduces catalyst poisoning from impurities, improving coupling yields and reproducibility [1].

Reference Standard for Positional Isomer Differentiation in Analytical Development

The precise substitution pattern of this compound (1-chloro-2-methoxy-5-methyl-3-nitro) distinguishes it from closely related isomers such as 1-chloro-5-methoxy-2-methyl-3-nitrobenzene (CAS 102735-89-7). Analytical laboratories developing HPLC, GC-MS, or NMR methods for isomer identification can use this compound as a certified reference material to establish retention times, spectral fingerprints, and impurity profiling protocols . The documented purity specification (97% vs. 95% for the isomeric comparator) supports method validation requirements where reference standard purity directly impacts limit of detection and quantitation calculations .

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